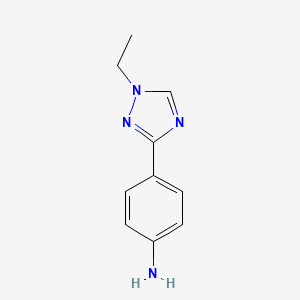

4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Organic Chemistry Research

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the design and synthesis of a vast array of functional organic molecules.

The chemistry of triazoles dates back over a century, but the field has witnessed exponential growth in recent decades. dpkmr.edu.in Initially explored for their fundamental chemical properties, the unique electronic characteristics and metabolic stability of the 1,2,4-triazole ring soon led to its recognition as a "privileged scaffold" in medicinal chemistry. isres.org This realization spurred the development of diverse synthetic methodologies, allowing for the controlled and efficient incorporation of the triazole nucleus into more complex molecular architectures. nih.govresearchgate.net Many compounds featuring the 1,2,4-triazole core have since been developed as commercial drugs, including well-known antifungal agents like fluconazole (B54011) and itraconazole. researchgate.net

Nitrogen-containing heterocycles are of paramount importance in the design of new molecules with specific functions. researchgate.net Constituting a significant portion of all known organic compounds, their prevalence is particularly notable in pharmaceuticals. nih.gov Approximately 60% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. preprints.org The presence of nitrogen atoms imparts several key properties to a molecule:

Hydrogen Bonding Capability: The nitrogen atoms in a heterocyclic ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzymes and receptors. nih.gov

Modulation of Physicochemical Properties: The incorporation of a nitrogen-containing heterocycle can influence a molecule's solubility, lipophilicity, and metabolic stability.

Structural Rigidity: Heterocyclic rings often introduce a degree of conformational constraint, which can be advantageous for optimizing binding affinity to a biological target.

Coordination Chemistry: The lone pair of electrons on the nitrogen atoms can coordinate with metal ions, leading to applications in catalysis and materials science.

The 1,2,4-triazole ring, with its three nitrogen atoms, embodies these characteristics, making it a versatile building block in molecular design. isres.org

Importance of Aniline (B41778) Moiety in Synthetic Organic Methodologies

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in synthetic organic chemistry. chemmethod.com The aniline moiety is a key intermediate in the production of a wide range of materials, including polymers, dyes, and pharmaceuticals. frontiersin.org

The reactivity of aniline is dominated by the amino group (-NH2) attached to the aromatic ring. This group exerts a powerful influence on the molecule's properties:

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes aniline both a nucleophile and a weak base. chemmethod.com

Activation of the Aromatic Ring: The amino group is a strong activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. chemmethod.com This high reactivity allows for a wide range of functionalization reactions on the aromatic ring.

Diazotization: A key reaction of primary aromatic amines is their conversion to diazonium salts upon treatment with nitrous acid. These salts are highly versatile intermediates that can be transformed into a wide variety of functional groups.

This rich reactivity profile makes the aniline moiety a valuable handle for chemists to introduce diverse functionalities and build molecular complexity.

Conceptual Framework for Studying Hybrid Heterocyclic-Aromatic Systems

The covalent linking of a heterocyclic system like 1,2,4-triazole with an aromatic system like aniline creates a hybrid molecule with properties that are not simply the sum of its parts. The study of such systems requires a conceptual framework that considers the interplay of various electronic and steric factors.

Steric effects also play a crucial role in determining the molecule's three-dimensional structure and properties. The dihedral angle between the planes of the triazole and aniline rings, for instance, is a consequence of the steric hindrance between the atoms at the linkage point. This angle, in turn, influences the degree of π-conjugation between the two ring systems, which can have a significant impact on the molecule's photophysical properties. Theoretical calculations and experimental studies, such as X-ray crystallography, are often employed to understand these complex steric and electronic interactions.

Overview of Research Trajectories for 4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline and Related Structures

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for related 1,2,4-triazole and aniline-containing structures are well-established and provide a clear indication of the scientific interest in this class of compounds. The primary research directions can be categorized into synthetic explorations and the investigation of their biological and pharmacological potential.

Synthetic Chemistry: A significant portion of the research is dedicated to the development of novel and efficient synthetic routes to produce substituted 1,2,4-triazoles. researchgate.net This includes the exploration of various starting materials, catalysts, and reaction conditions to achieve high yields and purity. The synthesis of aniline derivatives of 1,2,3-triazoles, a related isomer, has also been a subject of study, indicating a broader interest in the combination of these two pharmacophores. researchgate.net

Pharmacological and Biological Screening: The core of the research on 1,2,4-triazole derivatives lies in the evaluation of their biological activities. The overarching goal is to identify new lead compounds for drug development. The diverse pharmacological activities of 1,2,4-triazoles have led to a deep interest in discovering new entities for broader applications. mdpi.com

Key areas of investigation for 1,2,4-triazole derivatives include:

Antimicrobial Activity: A substantial body of research has focused on the antibacterial and antifungal properties of these compounds. nih.govnih.gov Studies have shown that certain 1,2,4-triazole derivatives exhibit potent activity against various strains of bacteria and fungi. nih.govbohrium.com

Anticancer Activity: The potential of 1,2,4-triazole derivatives as anticancer agents is another major research avenue. nih.gov Researchers have synthesized and tested numerous compounds for their ability to inhibit the growth of various cancer cell lines. nih.gov

Anticonvulsant Activity: The 1,2,4-triazole scaffold is also being explored for its potential in developing new anticonvulsant drugs. mdpi.com

Anti-inflammatory and Analgesic Activity: Some derivatives have been investigated for their anti-inflammatory and pain-relieving properties. bohrium.com

Antiviral Activity: The 1,2,4-triazole ring is a component of some antiviral drugs, and research continues to explore new derivatives with potential antiviral applications. mdpi.com

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research trajectory involves understanding the relationship between the chemical structure of these compounds and their biological activity. By systematically modifying the substituents on the triazole and aniline rings, researchers aim to identify the structural features that are essential for a particular pharmacological effect. For instance, the introduction of different alkyl, alkoxy, and halogen substituents can significantly enhance the antimicrobial properties of these compounds. researchgate.net

Crystallographic and Spectroscopic Analysis: To fully understand the properties of these molecules, researchers often conduct detailed structural analyses using techniques such as X-ray crystallography and various spectroscopic methods. nih.govresearchgate.netnih.gov This provides valuable information about the three-dimensional structure of the molecules, which can aid in understanding their mechanism of action and in the design of new, more potent derivatives.

The following table provides a summary of the key research areas for 1,2,4-triazole derivatives:

| Research Area | Focus | Key Findings |

| Antimicrobial | Investigation of antibacterial and antifungal properties. | Certain derivatives show potent activity against various pathogens. nih.govnih.gov |

| Anticancer | Evaluation of antiproliferative effects on cancer cell lines. | Some compounds exhibit significant anticancer activity. nih.govnih.gov |

| Anticonvulsant | Exploration of potential for treating seizures. | The 1,2,4-triazole scaffold is a promising base for anticonvulsant drugs. mdpi.com |

| Anti-inflammatory | Assessment of anti-inflammatory and analgesic effects. | Some derivatives have shown potential in reducing inflammation and pain. bohrium.com |

| Antiviral | Screening for activity against various viruses. | The 1,2,4-triazole ring is a known component of some antiviral medications. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-(1-ethyl-1,2,4-triazol-3-yl)aniline |

InChI |

InChI=1S/C10H12N4/c1-2-14-7-12-10(13-14)8-3-5-9(11)6-4-8/h3-7H,2,11H2,1H3 |

InChI Key |

OVCQVWFSHFIBIE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC(=N1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1 Ethyl 1h 1,2,4 Triazol 3 Yl Aniline

Precursor Synthesis and Building Block Preparation

The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors. This involves the synthesis of a suitably functionalized aniline (B41778) derivative and the precursors required for constructing the 1,2,4-triazole (B32235) ring.

Synthesis of Substituted Aniline Precursors

The aniline moiety in the target molecule is typically derived from a precursor that is either commercially available or synthesized through established organic transformations. A common strategy involves the use of 4-nitroaniline (B120555) or its derivatives, where the nitro group acts as a precursor to the amine functionality and can be reduced in a later step.

One general approach begins with the nucleophilic aromatic substitution of a compound like 4-fluoronitrobenzene. nih.gov For instance, the synthesis of the related compound 4-(1,2,4-triazol-1-yl)aniline starts by reacting 1,2,4-triazole with 4-fluoronitrobenzene in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). nih.govresearchgate.net The resulting nitro-intermediate is then reduced to the corresponding aniline. The reduction of the nitro group is a standard procedure and can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid. nih.govresearchgate.net

The development of efficient procedures for preparing 4-substituted-1,2,4-triazolidine-3,5-diones from anilines has also been a focus of research. researchgate.net These methods often involve reacting aniline derivatives with reagents like 4-nitrophenyl chloroformate to form carbamates, which are then converted to semicarbazides and subsequently cyclized. researchgate.net Such strategies highlight the versatility of aniline derivatives as starting materials for complex heterocyclic structures.

Preparation of 1,2,4-Triazole Ring Precursors (e.g., Hydrazines, Isothiocyanates)

The formation of the 1,2,4-triazole ring requires specific precursors that provide the necessary carbon and nitrogen atoms. Among the most common and versatile precursors are hydrazines and their derivatives, as well as isothiocyanates. scispace.comnih.gov

Hydrazines: Hydrazine (B178648) (N₂H₄) and its substituted derivatives are fundamental building blocks for many heterocyclic systems, including 1,2,4-triazoles. frontiersin.org Hydrazine hydrate (B1144303) is frequently used to react with esters to form acid hydrazides (acylhydrazines), which are key intermediates in several triazole synthesis pathways. nih.gov For example, an acetohydrazide can be prepared by reacting an ester like ethyl chloroacetate (B1199739) with a starting material, followed by treatment with hydrazine hydrate. scispace.comnih.gov

Isothiocyanates: Aryl and alkyl isothiocyanates (R-N=C=S) are another critical class of precursors. They are often used in reactions with acid hydrazides to form thiosemicarbazide (B42300) intermediates. scispace.comnih.govnih.gov These thiosemicarbazides can then undergo cyclization to form 1,2,4-triazole-3-thiones, which can be further modified. The synthesis of these thiosemicarbazide precursors typically involves refluxing an acid hydrazide with a substituted isothiocyanate in a solvent like ethanol (B145695). scispace.comnih.gov

The general synthetic pathway often involves a stepwise process:

Reaction of a carboxylic acid derivative (e.g., an ester) with hydrazine hydrate to form an acylhydrazide. nih.gov

Condensation of the acylhydrazide with an isothiocyanate to yield an acylthiosemicarbazide. nih.gov

Cyclization of the acylthiosemicarbazide under basic conditions to form the 4-amino-5-substituted-1,2,4-triazole-3-thione. nih.gov

Strategies for 1,2,4-Triazole Ring Formation

The construction of the 1,2,4-triazole ring is the cornerstone of the synthesis. Various classical and modern synthetic strategies are employed, including cyclization reactions, nucleophilic substitutions, and microwave-assisted methods.

Cyclization Reactions (e.g., Pellizzari Reaction, Einhorn–Brunner Reaction, Intramolecular Ring Closure)

Cyclization reactions are the most direct methods for forming the 1,2,4-triazole ring. Several named reactions are particularly relevant.

The Pellizzari Reaction , discovered in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com The reaction typically requires high temperatures and proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization and dehydration to yield the triazole ring. wikipedia.orgutar.edu.my While effective, the classical Pellizzari reaction can suffer from low yields and long reaction times. wikipedia.org

The Einhorn–Brunner Reaction is another important method that produces 1,2,4-triazoles from the reaction of imides with alkyl hydrazines, often resulting in a mixture of isomers. wikipedia.orgen-academic.com The reaction mechanism involves the initial attack of the hydrazine on one of the carbonyl groups of the imide, followed by a series of steps including ring closure and elimination of water to form the triazole ring. wikipedia.org The regioselectivity of this reaction can be influenced by the nature of the substituents on the imide. wikipedia.org

Intramolecular Ring Closure is a broader category that encompasses many triazole syntheses. A common example is the oxidative cyclization of thiosemicarbazides. scispace.com In this method, a thiosemicarbazide intermediate, formed from an acid hydrazide and an isothiocyanate, is cyclized in the presence of a base like sodium hydroxide. scispace.com This reaction proceeds via an intramolecular nucleophilic attack followed by dehydration to form the stable 1,2,4-triazolethione ring system. nih.gov

| Cyclization Reaction | Reactants | Product | Key Features |

| Pellizzari Reaction | Amide + Hydrazide | 1,2,4-Triazole | Requires high temperatures; can have low yields. wikipedia.org |

| Einhorn-Brunner Reaction | Imide + Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Versatile for substituted triazoles. wikipedia.orgscispace.com |

| Intramolecular Cyclization | Acylthiosemicarbazide | 1,2,4-Triazole-3-thione | Often base-catalyzed; common and efficient method. scispace.comnih.gov |

Nucleophilic Substitutions and Condensation Reactions

Nucleophilic substitution and condensation reactions are fundamental to both the construction of the triazole ring and the attachment of substituents.

As mentioned in the synthesis of aniline precursors, nucleophilic aromatic substitution is a key step. The reaction of a pre-formed 1,2,4-triazole anion with an activated aryl halide (like 4-fluoronitrobenzene) is a prime example of this strategy to link the two core moieties. nih.gov

Condensation reactions , characterized by the joining of two molecules with the elimination of a small molecule like water, are central to the Pellizzari and Einhorn-Brunner reactions. wikipedia.orgwikipedia.org For instance, in the Pellizzari reaction mechanism, two molecules of water are eliminated during the formation of the final 1,2,4-triazole product. wikipedia.org Similarly, the cyclization of thiosemicarbazides often involves the elimination of water or hydrogen sulfide (B99878) to achieve the final aromatic triazole ring. scispace.com

Microwave-Assisted Synthetic Approaches

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields, aligning with the principles of green chemistry. nih.govrsc.orgpnrjournal.com The synthesis of 1,2,4-triazoles has significantly benefited from this technology. nih.govscipublications.com

Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. nih.gov For example, reactions that might take several hours under reflux conditions can often be completed in a matter of minutes in a microwave reactor. nih.govpnrjournal.com This is attributed to the efficient and rapid heating of the reaction mixture through dielectric heating. pnrjournal.com

Several studies have reported the successful microwave-assisted synthesis of 1,2,4-triazole derivatives. thieme-connect.com For instance, a catalyst-free, one-pot synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) has been developed using microwave irradiation, offering excellent yields and short reaction times. thieme-connect.comorganic-chemistry.org This method avoids the need for harsh catalysts and long heating periods, making it an attractive and environmentally friendly alternative to traditional methods. rsc.orgthieme-connect.com

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Several hours (e.g., >4 hours) | Moderate to Good | Reflux, oil bath |

| Microwave Irradiation | Minutes (e.g., 1-30 minutes) nih.gov | Good to Excellent (e.g., up to 96%) nih.gov | Sealed vessel, controlled temperature and pressure |

The application of microwave technology not only enhances the efficiency of known reactions like the Pellizzari reaction but also enables new synthetic pathways that may not be feasible under conventional heating. wikipedia.orgnih.gov

Introduction and Functionalization of the Ethyl Substituent

The introduction of an ethyl group onto the triazole nitrogen is a critical step in the synthesis of the target compound. This transformation requires careful consideration of alkylation strategies to ensure the desired regioselectivity.

The alkylation of 1,2,4-triazoles can be complex due to the presence of multiple nitrogen atoms that can act as nucleophiles. In the case of a 3-substituted-1H-1,2,4-triazole, alkylation can potentially occur at the N1, N2, or N4 positions. The regiochemical outcome of the alkylation is influenced by several factors, including the nature of the substituent on the triazole ring, the choice of the alkylating agent, the base, and the solvent.

For S-substituted 1,2,4-triazoles, it has been observed that alkylation tends to occur at the N1 and N2 positions, with a preference for the N2 position. uchicago.eduresearchgate.netnih.gov However, for other substituted triazoles, the outcome can be different. For instance, the alkylation of unsubstituted 1,2,4-triazole often yields a mixture of 1- and 4-alkylated isomers. dalalinstitute.com

In the synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline, the precursor would be 4-(1H-1,2,4-triazol-3-yl)aniline. The direct ethylation of this precursor with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base is a common approach. The choice of base and solvent is crucial for controlling the regioselectivity.

Table 1: Factors Influencing Regioselectivity in 1,2,4-Triazole Alkylation

| Factor | Influence on Regioselectivity |

| Substituent at C3/C5 | The electronic and steric properties of the substituent can direct the alkylation to a specific nitrogen atom. |

| Alkylating Agent | The reactivity and size of the alkylating agent can affect the site of attack. |

| Base | The strength and nature of the base can influence the concentration of different triazolate anions in solution, leading to different product ratios. |

| Solvent | The polarity and coordinating ability of the solvent can affect the solvation of the triazolate anion and the transition state energies for alkylation at different nitrogens. |

To favor the formation of the N1-ethylated isomer, as required for the target compound, reaction conditions would need to be carefully optimized. This might involve the use of specific base-solvent combinations that promote alkylation at the N1 position. For example, in some cases, the use of a weaker base and a non-polar solvent might favor N1 alkylation due to kinetic control.

In the context of the synthesis of this compound, the introduction of an ethyl group does not create a new stereocenter. The ethyl group is achiral, and therefore, there are no stereochemical considerations such as the formation of enantiomers or diastereomers during the alkylation step.

Directed Functionalization of the Aniline Moiety

The aniline moiety of this compound offers multiple sites for further functionalization, including the amino group and the aromatic phenyl ring.

The amino group of the aniline moiety is a versatile functional group that can undergo a variety of chemoselective transformations.

Acylation: The amino group can be readily acylated using acylating agents such as acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Given the presence of nucleophilic nitrogen atoms in the triazole ring, chemoselectivity is a key consideration. However, the amino group of the aniline is generally more nucleophilic than the triazole nitrogens, allowing for selective acylation under appropriate conditions. nih.gov In cases where competitive acylation of the triazole ring is a concern, protection of the triazole nitrogens might be necessary. Acyl groups can also serve as protecting groups for the amine, moderating its activating effect in subsequent electrophilic aromatic substitution reactions. tcichemicals.comchem-station.com

Sulfonation: The synthesis of sulfonamides from anilines is a well-established transformation. agroipm.cnbohrium.comekb.eg this compound can be reacted with a sulfonyl chloride in the presence of a base to yield the corresponding sulfonamide. Similar to acylation, the higher nucleophilicity of the aniline nitrogen generally allows for selective reaction over the triazole nitrogens. A series of sulfonamide-1,2,4-triazole derivatives have been synthesized and evaluated for their biological activities. nih.gov

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. icrc.ac.irconicet.gov.ar The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups. youtube.com

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is determined by the directing effects of the existing substituents: the amino group and the 1-ethyl-1H-1,2,4-triazol-3-yl group.

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. However, under strongly acidic conditions, such as those often used for nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating and meta-directing group. chem-station.comwikipedia.orgnih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Conditions | Major Product(s) | Rationale |

| Halogenation | Mild (e.g., Br₂ in a non-polar solvent) | Ortho- and para- to the amino group | The amino group is a strong ortho-, para-director. |

| Nitration | Strongly acidic (e.g., HNO₃/H₂SO₄) | Meta- to the anilinium group | The amino group is protonated to the meta-directing anilinium ion. |

To achieve selective substitution, it is often necessary to protect the amino group, for example, by acylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help to control the reaction and prevent over-substitution.

Optimization of Reaction Conditions and Process Efficiency

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity of the products. tcichemicals.combohrium.comniscair.res.innih.govacs.orgnih.govnih.govnih.govresearchgate.netrsc.org The N-alkylation of triazoles, for example, can be accelerated under microwave conditions. researchgate.net This technique can be applied to both the ethylation of the triazole ring and the subsequent functionalization steps.

Continuous Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govacs.orgnih.govacs.orgresearchgate.net The synthesis of functionalized anilines has been successfully demonstrated in continuous flow reactors. nih.govacs.orgnih.govacs.orgresearchgate.net Implementing a flow process for the synthesis of this compound could lead to a more efficient and sustainable manufacturing process.

By systematically investigating the reaction parameters for each step and exploring advanced technologies such as microwave synthesis and flow chemistry, the synthesis of this compound can be optimized for both laboratory-scale research and potential large-scale production.

Catalyst Selection and Loading (e.g., Palladium-Carbon Catalysis for Reduction)

The synthesis of this compound typically involves the reduction of a nitro-group precursor, such as 1-Ethyl-3-(4-nitrophenyl)-1H-1,2,4-triazole. The selection of an appropriate catalyst and its loading are paramount for achieving high efficiency and selectivity in this critical reduction step.

Palladium on carbon (Pd/C) is a widely employed and highly effective catalyst for the hydrogenation of aromatic nitro compounds to their corresponding anilines. nih.govorganic-chemistry.org This heterogeneous catalyst is favored for its high activity, stability, and ease of separation from the reaction mixture upon completion. nih.gov The catalytic process involves the adsorption of the nitro compound and hydrogen onto the palladium surface, where the reduction occurs.

| Catalyst | Typical Loading | Function | Key Advantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 5-10% | Reduction of aromatic nitro group | High activity, selectivity, ease of separation |

Solvent Effects on Reaction Pathways and Yields

The choice of solvent is a critical parameter in the synthesis of this compound, influencing both the triazole ring formation and the subsequent nitro group reduction. Different solvents can affect reactant solubility, reaction rates, and even the reaction pathway, ultimately impacting the final product's yield and purity.

For the initial formation of the 1,2,4-triazole ring, which often involves the reaction of a precursor with a reagent like 4-fluoronitrobenzene, polar aprotic solvents are frequently preferred. nih.gov Dimethylformamide (DMF), for instance, is an effective solvent as it can dissolve the reactants and facilitate the nucleophilic substitution reaction. nih.govnano-ntp.com The use of dry DMF is crucial to prevent side reactions that could be caused by the presence of water. nih.gov Other polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO) can also enhance the efficacy of such heterogeneous reactions. acs.org

In the subsequent hydrogenation step, polar protic solvents such as alcohols are commonly used. Methanol is a typical choice for the Pd/C-catalyzed reduction of the nitro group. nih.govchemicalbook.com It effectively dissolves the nitro-intermediate and allows for good contact with the solid catalyst and hydrogen gas. The choice of solvent can significantly affect the yield; for example, in the synthesis of some triazole-thiols, ethanol led to higher yields than acetonitrile (B52724) due to better solubility of the starting materials. researchgate.net

| Synthetic Step | Solvent Class | Example Solvent | Effect on Reaction |

|---|---|---|---|

| Triazole Ring Formation | Polar Aprotic | Dimethylformamide (DMF) | Enhances solubility of reactants, facilitates nucleophilic substitution. |

| Nitro Group Reduction | Polar Protic | Methanol (MeOH) | Good solubility for substrate, compatible with Pd/C catalysis. |

Temperature and Pressure Control in High-Pressure Reactions

The catalytic hydrogenation of the nitro group is a high-pressure reaction where precise control of temperature and pressure is essential for safety, reaction rate, and selectivity. This step is typically carried out in a specialized high-pressure reactor or autoclave.

The hydrogen pressure directly influences the rate of reaction. A higher pressure increases the concentration of hydrogen available at the catalyst surface, thus accelerating the reduction. For the synthesis of the related 4-(1,2,4-Triazol-1-yl)aniline, a hydrogen pressure of 3 kg/cm ² was utilized. nih.gov Other similar procedures have employed hydrogen pressures in the range of 41-46 psi. chemicalbook.com It is important to operate within the safety limits of the reaction vessel. While higher pressures can speed up the reaction, they may also require more robust and expensive equipment.

Temperature is another critical parameter. The hydrogenation is typically conducted at or slightly above room temperature. One protocol specifies aging the reaction mixture at 20 °C for 6 hours before heating to 45 °C until completion. chemicalbook.com Temperature control is vital because excessive heat can lead to side reactions, decomposition of the product, and can also present safety hazards in a high-pressure hydrogen environment. The interplay between temperature and pressure must be carefully optimized to achieve a high yield of the desired aniline derivative efficiently and safely. aip.org

| Parameter | Typical Range | Impact on Synthesis |

|---|---|---|

| Hydrogen Pressure | 3 kg/cm² - 46 psi | Increases reaction rate by enhancing hydrogen concentration at the catalyst surface. |

| Temperature | 20°C - 45°C | Affects reaction kinetics; must be controlled to prevent side reactions and ensure safety. |

Purification Techniques in Multi-Step Synthesis (e.g., Recrystallization, Column Chromatography)

The final stage in the synthesis of this compound involves the isolation and purification of the product to remove any unreacted starting materials, intermediates, catalysts, and by-products. A combination of techniques is often employed to achieve the desired level of purity.

Following the hydrogenation, the solid Pd/C catalyst is first removed by filtration, often through a bed of a filter aid like celite. chemicalbook.com The filtrate, containing the crude product, is then concentrated.

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing the product to crystallize upon cooling while impurities remain in the solution. For triazole and aniline derivatives, ethanol is frequently used as a recrystallization solvent. nih.govnih.gov The process typically yields a product with high purity.

Column chromatography is another widely used purification method, particularly when recrystallization is not effective or when separating mixtures of compounds with similar solubility. For aniline derivatives, silica (B1680970) gel is a common stationary phase. researchgate.net A solvent system (eluent) is chosen to move the components of the mixture down the column at different rates. The polarity of the eluent is carefully adjusted to achieve optimal separation. Since anilines are basic, they can sometimes interact strongly with the slightly acidic silica gel. To mitigate this, a small amount of a base, like triethylamine, can be added to the eluent. researchgate.netbiotage.com A crude product can also be purified by column chromatography using a gradient of ethyl acetate (B1210297) in hexane. chemicalbook.com

| Technique | Description | Application in Synthesis |

|---|---|---|

| Filtration | Separation of a solid from a liquid. | Removal of heterogeneous Pd/C catalyst after hydrogenation. |

| Recrystallization | Purification of a solid based on differential solubility. | Final purification of the solid product, often using ethanol. nih.govnih.gov |

| Column Chromatography | Separation of components of a mixture based on differential adsorption. | Purification of the crude product when recrystallization is insufficient; useful for separating closely related compounds. chemicalbook.com |

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and probing the electronic environment of heteroatoms within a molecule.

The ¹H NMR spectrum of 4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is expected to exhibit distinct signals corresponding to the ethyl, aniline (B41778), and triazole protons.

Ethyl Group: The ethyl group attached to the triazole nitrogen will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet, typically found in the downfield region, arises from the coupling with the adjacent methyl protons. The triplet will appear more upfield.

Aniline Moiety: The aromatic protons of the aniline ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group are expected to be shielded and appear at a lower chemical shift compared to the protons ortho to the triazole ring. The amino (-NH₂) protons will present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Triazole Ring: The proton on the triazole ring (C5-H) is anticipated to appear as a singlet in the downfield aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Triazole-H | ~8.0-8.5 | Singlet (s) | - |

| Aniline-H (ortho to triazole) | ~7.8-8.2 | Doublet (d) | ~8-9 |

| Aniline-H (ortho to -NH₂) | ~6.7-7.0 | Doublet (d) | ~8-9 |

| -NH₂ | Variable (broad) | Singlet (s) | - |

| -CH₂- (ethyl) | ~4.1-4.4 | Quartet (q) | ~7 |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Triazole Carbons: The two carbon atoms of the triazole ring are expected to have distinct chemical shifts, typically in the range of 140-160 ppm.

Aniline Carbons: The aniline ring will show four distinct signals for its six carbons due to symmetry. The carbon attached to the amino group (C-NH₂) will be shielded, while the carbon attached to the triazole ring will be deshielded.

Ethyl Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole C3 | ~155-160 |

| Triazole C5 | ~140-145 |

| Aniline C-NH₂ | ~145-150 |

| Aniline C-Triazole | ~120-125 |

| Aniline CH (ortho to triazole) | ~128-132 |

| Aniline CH (ortho to -NH₂) | ~114-118 |

| -CH₂- (ethyl) | ~45-50 |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the ethyl group's -CH₂-CH₃ connectivity and the coupling between adjacent aromatic protons on the aniline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the ethyl protons and the triazole carbons, and between the aniline protons and the triazole carbons, confirming the attachment points of the substituents.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the four nitrogen atoms in the molecule. The chemical shifts of the triazole nitrogens would be distinct from that of the aniline nitrogen. The nitrogen atom of the amino group would appear in a different region compared to the nitrogens within the aromatic triazole ring. electronicsandbooks.com The use of ¹H-¹⁵N HMBC experiments could help in assigning the nitrogen signals by observing correlations to nearby protons. electronicsandbooks.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the aniline and triazole functionalities.

Aniline Moiety:

N-H Stretching: The aniline amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹.

C=C Stretching: The aromatic ring will have several characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1250-1350 cm⁻¹ range.

Triazole Moiety:

C-H Stretching: The C-H bond on the triazole ring will also contribute to the absorption above 3000 cm⁻¹. researchgate.net

C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net

Ring Vibrations: Characteristic ring stretching and bending vibrations for the 1,2,4-triazole (B32235) system are expected at various frequencies.

Table 3: Predicted Characteristic IR and Raman Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aniline -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (ethyl) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Triazole C=N / N=N | Stretch | 1400 - 1650 |

Note: These are predicted values based on characteristic group frequencies and may vary in experimental spectra.

Comparative Analysis of Experimental and Theoretically Calculated Vibrational Spectra

A comparative analysis of vibrational spectra, typically obtained through Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for structural elucidation. Experimental spectra reveal the characteristic vibrational modes of the molecule's functional groups. These experimental findings are often compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). This comparison helps in the precise assignment of vibrational bands and provides a deeper understanding of the molecule's electronic structure.

For this compound, this would involve identifying the stretching and bending vibrations of the aniline N-H bonds, aromatic C-H bonds, C=N and C-N bonds within the triazole ring, and the vibrations associated with the ethyl group. However, no published studies containing either the experimental FTIR/Raman spectra or the corresponding DFT calculations for this specific compound could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂N₄), HRMS would be used to confirm its exact mass, distinguishing it from other isomers or compounds with the same nominal mass. A search of scientific literature did not yield any published HRMS data for this compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The analysis of these fragmentation patterns provides valuable information about the molecule's connectivity and structural features. For the title compound, characteristic fragmentation would be expected, such as the loss of the ethyl group, cleavage of the triazole ring, or fragmentation of the aniline moiety. No MS/MS fragmentation studies for this compound have been reported.

X-ray Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. It provides accurate data on bond lengths, bond angles, and torsion angles.

Crystallographic analysis of this compound would provide precise measurements for all bonds (e.g., C-C, C-N, N-N, C-H) and the angles between them. Torsional angles, which describe the rotation around bonds, would reveal the conformation of the ethyl group and the relative orientation of the aniline and triazole rings. This fundamental data is currently unavailable as no crystal structure has been published.

Beyond the individual molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This includes the analysis of intermolecular forces such as hydrogen bonds (e.g., involving the aniline N-H group), π-π stacking between aromatic rings, and van der Waals forces. These interactions govern the material's bulk properties. Without a determined crystal structure, the packing and intermolecular interactions for this compound remain unknown.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior and properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. irjweb.com DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. irjweb.comresearchgate.net For triazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with basis sets like 6-311+G(d,p) or 6-311++G(d,p) to achieve reliable results for structural optimization and energy calculations. irjweb.comresearchgate.netnih.gov

These studies typically begin with the optimization of the molecule's geometry to find the lowest energy arrangement of its atoms. nih.gov Once a stable structure is obtained (confirmed by the absence of imaginary frequencies in a vibrational analysis), various ground state properties can be calculated. researchgate.net These include the total energy, dipole moment, and the distribution of electronic charge. For substituted anilino-triazoles, DFT is crucial for understanding how the electronic nature of the aniline (B41778) and triazole rings influence each other.

Table 1: Common DFT Functionals and Basis Sets for Triazole Derivatives

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, Tautomer Stability researchgate.net |

| B3LYP | 6-311++G(d,p) | Electronic Properties, MEP Analysis irjweb.com |

| M06-2X | 6-311++G(d,p) | Tautomeric Equilibria, Spectroscopic Simulation researchgate.net |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, also play a significant role. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used for electronic structure determination. researchgate.netnih.gov Although computationally more demanding than DFT, these methods can provide valuable benchmark data. For instance, ab initio calculations have been used to investigate the structure of triazole derivatives, providing insights into bond lengths and angles, especially in cases where electron correlation effects are significant. nih.gov Comparing results from both DFT and ab initio methods can lead to a more robust understanding of the molecule's electronic structure.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms (molecular geometry) and the different spatial orientations a molecule can adopt (conformations) are critical to its properties and reactivity.

For 4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline, a key geometric parameter is the dihedral angle between the aniline and triazole rings. nih.govresearchgate.netnih.gov Computational structural optimization seeks to find the conformation with the minimum energy. researchgate.net Studies on the related compound 4-(1,2,4-triazol-1-yl)aniline have shown through X-ray crystallography that the dihedral angle between the triazole and benzene (B151609) rings is 34.57°. nih.govnih.gov

For the ethyl-substituted target compound, conformational analysis would involve studying the rotation around the C-C bond of the ethyl group and the C-N bond connecting the two rings. libretexts.orgchemistrysteps.com Each unique conformation, or conformer, represents a local minimum on the potential energy surface. ekb.eg By calculating the relative energies of these conformers, the most stable, and therefore most populated, conformation at a given temperature can be predicted. The presence of the ethyl group at the N1 position of the triazole ring likely introduces specific steric interactions that influence the preferred orientation of the aniline ring.

The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms due to the migration of a proton between its nitrogen atoms. researchgate.net This phenomenon, known as prototropic tautomerism, is crucial for understanding the chemical reactivity of triazole-based compounds. researchgate.net The primary tautomers for a substituted 1,2,4-triazole ring are the 1H, 2H, and 4H forms.

Computational chemistry is an effective tool for evaluating the relative stabilities of these tautomers. researchgate.net By calculating the Gibbs free energy (ΔG) of each tautomer, the position of the tautomeric equilibrium can be predicted. scribd.com Studies on various C-substituted 1,2,4-triazoles have shown that the relative stability of tautomers is highly dependent on the nature and position of the substituents. researchgate.netscribd.com For many derivatives, the 4H-1,2,4-triazole form is favored over the 1H-1,2,4-triazole form. researchgate.net The presence of the ethyl group on the N1 nitrogen atom in this compound locks the tautomeric form to 1H, but understanding the principles of tautomerism is essential for contextualizing its stability and reactivity relative to other isomers. Theoretical modeling can elucidate the influence of substituents on the triazole ring on the tautomeric equilibrium. researchgate.net

Electronic Structure Properties

The arrangement of electrons in molecular orbitals dictates a molecule's chemical behavior. Key electronic properties derived from computational studies include the energies of frontier molecular orbitals and the molecular electrostatic potential. irjweb.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comajol.info For triazole derivatives, the HOMO and LUMO are often distributed across the π-system of the aromatic rings. ajol.info

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecule's surface. irjweb.com It provides a visual representation of the electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions of a molecule. irjweb.com For anilino-triazoles, the nitrogen atoms of the triazole ring and the amino group on the aniline ring are expected to be regions of negative potential, indicating their role as potential sites for electrophilic attack or hydrogen bonding. irjweb.com

Table 2: Calculated Electronic Properties for a Generic Anilino-Triazole Derivative

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

Note: These values are illustrative and based on DFT calculations for similar triazole structures; specific values for this compound would require dedicated computation. dergipark.org.tr

Spectroscopic Parameter Prediction and Validation

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating ¹H and ¹³C NMR chemical shifts. dergipark.org.tr By comparing the calculated shifts with experimental data, the proposed molecular structure can be validated.

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom.

¹H NMR: The aromatic protons on the aniline ring would appear in the typical downfield region (around 7-8 ppm). The protons of the ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, likely in the upfield region. The protons on the triazole ring would have distinct chemical shifts based on their electronic environment.

¹³C NMR: The carbon atoms of the aromatic rings would resonate in the 110-150 ppm range. The carbons of the triazole ring would also appear in the downfield region, while the sp³ hybridized carbons of the ethyl group would be found in the upfield region of the spectrum.

Studies on similar ethyl-triazole structures have shown excellent correlation between experimental values and theoretical shifts calculated using DFT methods, often with correlation coefficients (R²) greater than 0.99, confirming the reliability of the computational approach. dergipark.org.trcore.ac.uk

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aniline-NH₂ | Broad singlet, variable |

| Aromatic-H (Aniline & Triazole) | 7.0 - 8.5 | |

| Ethyl -CH₂- | ~4.0 (quartet) | |

| Ethyl -CH₃ | ~1.5 (triplet) | |

| ¹³C | Aromatic C-NH₂ | ~140 - 150 |

| Aromatic/Triazole C-H & C-C | ~110 - 140 | |

| Ethyl -CH₂- | ~40 - 50 | |

| Ethyl -CH₃ | ~10 - 20 |

Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. nih.gov Theoretical frequency calculations are essential for the accurate assignment of vibrational modes to specific functional groups. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data. nih.govasianpubs.org

For this compound, the calculated vibrational spectrum would be expected to show good agreement with the experimental FT-IR spectrum. core.ac.uk Key vibrational modes would include:

N-H stretching: The symmetric and asymmetric stretching vibrations of the aniline amino group, typically observed around 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations associated with the triazole and aniline rings in the 1400-1650 cm⁻¹ region.

N-H bending: The scissoring vibration of the amino group, usually found around 1600 cm⁻¹.

C-N stretching: Stretching vibrations for the bond between the aniline ring and the amino group, and between the two rings, typically in the 1250-1350 cm⁻¹ range.

The strong correlation between scaled theoretical frequencies and experimental IR bands provides robust confirmation of the optimized molecular geometry. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Aniline -NH₂ | 3300 - 3500 |

| Aromatic C-H Stretch | Aniline/Triazole Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 3000 |

| C=N / C=C Stretch | Aniline/Triazole Rings | 1400 - 1650 |

| N-H Bend | Aniline -NH₂ | ~1600 |

| C-N Stretch | Aryl-N, Ring-N | 1250 - 1350 |

Chemical Reactivity and Derivatization Studies of 4 1 Ethyl 1h 1,2,4 Triazol 3 Yl Aniline

Reactions Involving the Aniline (B41778) Moiety

The aniline moiety is highly reactive towards electrophilic attack and nucleophilic reactions at the amino group. The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The primary amino group (-NH₂) on the phenyl ring is a powerful activating group that significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. nih.gov Due to the substitution at the para-position by the 1-ethyl-1,2,4-triazole (B97956) group, electrophilic substitution is directed predominantly to the ortho-positions (C2 and C6) relative to the amino group.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation can be performed on the phenyl ring. However, the high reactivity of the aniline ring can lead to challenges, including polysubstitution and oxidation, especially under harsh acidic conditions often used for nitration. researchgate.net For instance, direct nitration of anilines with mixed acid (HNO₃/H₂SO₄) can result in oxidation and the formation of meta-substituted products due to the protonation of the amino group to form the anilinium ion, which is a deactivating, meta-directing group. researchgate.net Milder nitrating agents or protection of the amino group may be required for selective ortho-nitration. Similarly, halogenation of anilines is often rapid and can lead to polyhalogenated products if not carefully controlled. nih.gov

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ in a non-polar solvent | 2-Bromo-4-(1-ethyl-1H-1,2,4-triazol-3-yl)aniline and 2,6-Dibromo-4-(1-ethyl-1H-1,2,4-triazol-3-yl)aniline |

| Chlorination | Cl₂ in a non-polar solvent | 2-Chloro-4-(1-ethyl-1H-1,2,4-triazol-3-yl)aniline and 2,6-Dichloro-4-(1-ethyl-1H-1,2,4-triazol-3-yl)aniline |

Amidation and Sulfonylation of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. This allows for straightforward acylation and sulfonylation reactions to form corresponding amides and sulfonamides. These reactions are typically carried out by treating the aniline with acyl chlorides, acid anhydrides, or sulfonyl chlorides, often in the presence of a base to neutralize the HCl byproduct. nih.govsphinxsai.com

The formation of an amide is a common strategy to temporarily protect the amino group during other synthetic transformations, such as electrophilic aromatic substitution, to moderate its activating effect and prevent unwanted side reactions. acs.org Sulfonamides derived from anilines are a key structural motif in many pharmacologically active compounds. wur.nl

Table 2: Representative Amidation and Sulfonylation Reactions

| Reagent | Product Type | General Structure of Product |

|---|---|---|

| Acetyl chloride (CH₃COCl) | Amide | N-(4-(1-Ethyl-1H-1,2,4-triazol-3-yl)phenyl)acetamide |

| Benzoic anhydride (B1165640) ((C₆H₅CO)₂O) | Amide | N-(4-(1-Ethyl-1H-1,2,4-triazol-3-yl)phenyl)benzamide |

| p-Toluenesulfonyl chloride | Sulfonamide | N-(4-(1-Ethyl-1H-1,2,4-triazol-3-yl)phenyl)-4-methylbenzenesulfonamide |

Diazotization and Coupling Reactions

As a primary aromatic amine, 4-(1-ethyl-1H-1,2,4-triazol-3-yl)aniline can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). unb.caresearchgate.net This reaction converts the amino group into a diazonium salt functionality (-N₂⁺Cl⁻).

The resulting aryl diazonium salt is a valuable synthetic intermediate. It can undergo various nucleophilic substitution reactions (Sandmeyer reactions) or, more commonly, engage in azo coupling reactions with electron-rich aromatic compounds such as phenols, anilines, or naphthols. nih.govresearchgate.net This coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The products are highly colored azo compounds, which form the basis of many synthetic dyes. mdpi.comglobalresearchonline.net The substituent on the coupling partner influences the final color of the dye. mdpi.com

Table 3: Examples of Azo Coupling Reactions

| Coupling Partner | Product Class |

|---|---|

| Phenol | Azo dye |

| Aniline | Azo dye |

| 2-Naphthol | Azo dye |

Reactions Involving the 1-Ethyl-1,2,4-Triazole Ring

The 1,2,4-triazole (B32235) ring is an aromatic, electron-deficient heterocycle. Its reactivity is substantially different from that of the electron-rich aniline ring.

Nucleophilic Substitution Reactions on the Triazole Core

Direct nucleophilic substitution of hydrogen on the unsubstituted carbon atoms (C5) of the 1,2,4-triazole ring is generally difficult due to the high stability of the aromatic system and the lack of a suitable leaving group. Such reactions are uncommon in triazole chemistry unless the ring is activated by strong electron-withdrawing groups or if a good leaving group (e.g., a halogen) is present on the triazole core. In some cases, the entire triazolyl moiety can act as a leaving group in nucleophilic aromatic substitution reactions on activated systems. rsc.org While N-alkylation can increase the acidity of the C-H protons, facilitating deprotonation, subsequent nucleophilic attack remains challenging without further activation.

Cycloaddition Reactions Involving the Triazole Ring

As an aromatic heterocycle, the 1,2,4-triazole ring is generally a poor participant in standard cycloaddition reactions like the Diels-Alder reaction. wikipedia.org Aromatic stabilization energy must be overcome for the ring to act as a diene or dienophile.

However, specific derivatives of 1,2,4-triazoles are known to be highly reactive in cycloaddition processes. For instance, 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), generated in situ, is one of the most reactive dienophiles known and readily undergoes [4+2] cycloaddition reactions with a wide variety of dienes. rsc.orgacgpubs.org The parent compound, this compound, is not expected to be reactive in this manner.

The 1,2,4-triazole ring system can also be formed via [3+2] cycloaddition reactions, for example, between a nitrile and an azomethine ylide intermediate. nih.gov While the pre-formed triazole ring in the title compound is unlikely to undergo a reverse cycloaddition, these methods highlight the synthetic routes to such heterocyclic systems. uzhnu.edu.uascribd.com Intramolecular Diels-Alder reactions have also been reported for certain 1,2,4-triazinium salts, which are structurally related but more reactive than 1,2,4-triazoles. rsc.orgresearchgate.net

Ring-Opening and Rearrangement Pathways

The 1,2,4-triazole ring is generally a stable aromatic system. nih.govresearchgate.net However, under certain conditions, it can undergo ring-opening or rearrangement reactions. One of the notable rearrangements in triazole chemistry is the Dimroth rearrangement, which involves the reversible isomerization of N-substituted aminotriazoles. benthamscience.comwikipedia.orgnih.gov This typically occurs under thermal or acidic conditions and proceeds through a ring-opened intermediate. nih.govbeilstein-journals.org For this compound, a Dimroth-type rearrangement could potentially lead to an isomeric structure, although specific studies on this compound are not prevalent.

Thermal rearrangements of 4-alkyl-4H-1,2,4-triazoles to the corresponding 1-alkyl-1H-1,2,4-triazoles have been observed, proceeding through intermolecular nucleophilic displacement reactions. nih.gov While the target compound is already a 1-substituted triazole, understanding these pathways is crucial for predicting potential side reactions under thermal stress.

It is important to note that the stability of the triazole ring is also influenced by its substituents. The presence of the aniline group could affect the electron density of the triazole ring, potentially influencing its susceptibility to ring-opening.

Transformations of the Compound as a Whole

Oxidation Reactions of the Aniline and/or Triazole Moieties

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net The electrochemical oxidation of aniline derivatives has been extensively studied and can result in the formation of radical cations, which can then dimerize or polymerize. researchgate.netmdpi.comnih.gov The oxidation of anilines can also lead to the formation of nitroso, azoxy, or azo compounds. jst.go.jpejpmr.com

The 1,2,4-triazole ring is generally considered to be resistant to oxidation. researchgate.net However, strong oxidizing agents or electrochemical methods could potentially lead to degradation of the ring. The interplay between the oxidizable aniline group and the more robust triazole ring in this compound would likely see initial oxidation occurring at the aniline nitrogen.

| Oxidizing Agent | Potential Product(s) | Comments |

| Mild Oxidants (e.g., air, H₂O₂) | Azoxybenzenes, Azobenzenes, Nitrosobenzenes | Selective oxidation of the aniline moiety is possible. jst.go.jp |

| Strong Oxidants (e.g., KMnO₄, K₂Cr₂O₇) | Complex mixture of degradation products | Likely to affect both the aniline and triazole rings. |

| Electrochemical Oxidation | Polymeric films, quinone-imine derivatives | The aniline nitrogen is the primary site of oxidation. mdpi.com |

This table presents potential oxidation products based on the general reactivity of anilines. Specific experimental data for this compound is not widely available.

Reduction Reactions of the Triazole Ring or Other Functional Groups

The 1,2,4-triazole ring is generally stable towards catalytic hydrogenation and chemical reducing agents. researchgate.net Reduction reactions involving this compound would likely target other functional groups if present, or under harsh conditions, could potentially lead to the reduction of the phenyl ring. The stability of the triazole ring to reduction makes it a useful scaffold in medicinal chemistry.

Catalyst-Mediated Transformations (e.g., Cross-Coupling Reactions at the Phenyl Ring)

The phenyl ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require the aniline to be first converted to a halide or triflate derivative.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate, and it has been successfully applied to both aniline and triazole derivatives. nih.govresearchgate.netnih.govbeilstein-journals.org For instance, a bromo-substituted precursor of the title compound could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents on the phenyl ring.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govnih.govresearchgate.netnih.gov This provides a method to introduce alkenyl groups onto the phenyl ring of a halogenated precursor of this compound.

| Cross-Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Bromo- or Iodo-derivative, Aryl/Vinylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl or Styrenyl derivative nih.gov |

| Heck | Bromo- or Iodo-derivative, Alkene | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl-substituted derivative nih.gov |

This table provides generalized conditions for cross-coupling reactions based on literature for similar substrates.

Synthesis of Advanced Derivatives for Structure-Reactivity Relationship Studies

Introduction of Diverse Substituents to Investigate Electronic and Steric Effects

To understand the structure-activity relationships (SAR) of this compound, a variety of derivatives can be synthesized by introducing substituents on both the phenyl and triazole rings. These modifications can modulate the electronic and steric properties of the molecule, which in turn can influence its chemical reactivity and biological activity. researchgate.netnih.govnih.govrug.nl

Substituents on the phenyl ring can be introduced via electrophilic aromatic substitution on the aniline precursor or through cross-coupling reactions on a halogenated intermediate. The amino group of the aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgchemistrysteps.com

The synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives has been reported, starting from 4-bromoaniline (B143363) and 1,2,4-triazole to form the core structure, followed by acylation of the aniline nitrogen. mdpi.com This demonstrates a viable route for creating a library of compounds with diverse functionalities.

| Substituent Position | Method of Introduction | Effect on Reactivity |

| Phenyl Ring (ortho/para to NH₂) | Electrophilic Aromatic Substitution | Electron-donating groups increase reactivity towards electrophiles. libretexts.org |

| Phenyl Ring | Suzuki or Heck Coupling of a halo-precursor | Allows for a wide range of aryl and vinyl substituents to be introduced. nih.govnih.gov |

| Aniline Nitrogen | Acylation, Alkylation | Modifies the electronic properties of the aniline moiety. mdpi.com |

This table outlines general strategies for introducing substituents and their expected impact on the molecule's reactivity.

Design and Synthesis of Spiro Compounds and Fused Heterocycles

The chemical framework of this compound, featuring a reactive amino group and a versatile triazole ring, presents a valuable platform for the construction of more complex molecular architectures, including spirocycles and fused heterocyclic systems. While direct derivatization of this specific compound is not widely reported, research on related N-(1,2,4-triazol-3-yl)-enamines demonstrates a viable pathway to novel spiro and fused quinoline (B57606) derivatives. researchgate.net

This approach involves the reaction of N-((1,2,4-triazol-3-yl)-enamines with α,β-unsaturated nitriles, which proceeds to yield N-(4H-1,2,4-triazol-3-yl)hexahydroquinoline-3-carbonitriles. These quinoline products serve as key intermediates for further elaboration into more complex structures. researchgate.net

Synthesis of Fused and Spiro Derivatives from Hexahydroquinolines

The synthesized N-(4H-1,2,4-triazol-3-yl)hexahydroquinoline-3-carbonitriles can undergo further chemical transformations. For instance, a Dimroth-type rearrangement has been observed when these quinoline derivatives are treated with acetic anhydride, leading to the formation of fused pyrimido[4,5-b]quinolines. researchgate.net

Furthermore, the creation of spiro compounds is achieved by reacting the precursor enamines with 3-cyanomethylidene-2-oxoindoles. This reaction, catalyzed by piperidine, yields novel spirocyclic 2-oxoindole derivatives of 2-amino-1-(4H-1,2,4-triazol-3-yl)hexahydroquinoline-3-carbonitrile. researchgate.net The general scheme for this synthesis is outlined below.

Table 1: Synthesis of Spiro[indoline-3,5'-pyrimido[4,5-b]quinoline] Derivatives researchgate.net

| Starting Material | Reagent | Product |

| N-((1,2,4-triazol-3-yl)-enamine | 3-cyanomethylidene-2-oxoindoles | Spiro[indoline-3,5'-pyrimido[4,5-b]quinoline] derivatives |

| N-(4H-1,2,4-triazol-3-yl)hexahydroquinoline-3-carbonitrile | Acetic Anhydride | Fused pyrimido[4,5-b]quinolines |

This synthetic strategy underscores the utility of the triazolyl-aniline scaffold in generating diverse and complex heterocyclic systems. The resulting spiro and fused compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can facilitate precise interactions with biological targets.

Role of 4 1 Ethyl 1h 1,2,4 Triazol 3 Yl Aniline As a Synthetic Building Block and Intermediate

Precursor in Multi-Step Organic Syntheses

The distinct reactivity of the aniline (B41778) and triazole components allows for their selective manipulation in multi-step synthetic sequences. The aniline portion typically serves as a nucleophile or a precursor for diazonium salts, while the triazole ring imparts specific electronic properties and acts as a stable scaffold.

The primary amino group of the aniline moiety is a key handle for the construction of fused heterocyclic systems. Through condensation and cyclization reactions, the aniline part of the molecule can be integrated into larger, polycyclic structures. For instance, aniline derivatives are common starting materials for synthesizing tricyclic systems like triazolo-pyrimidinones via condensation with appropriate partners. cyberleninka.ru Similarly, the amino group can react with dicarbonyl compounds or their equivalents to form fused six-membered rings.

Another strategy involves the formation of Schiff bases by reacting the aniline with various aldehydes. These imine intermediates can then undergo further cyclization reactions to yield diverse heterocyclic systems. For example, condensation of related 4-amino-1,2,4-triazole-3-thione scaffolds with aldehydes can lead to the formation of Schiff bases which, under different acidic conditions, can cyclize to form complex fused systems like indolo-triazolo-pyridazines. nih.gov This highlights the versatility of the amino group in building molecular complexity.

Triazole-substituted anilines are significant intermediates in the synthesis of pharmaceutically active compounds. nih.gov The 1,2,4-triazole (B32235) ring is a common pharmacophore found in a wide range of drugs, including antifungal and anticancer agents. chemmethod.comnih.gov The aniline portion of the molecule provides a convenient attachment point for building out the rest of the drug structure.

A notable example from a related compound is the use of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline as a key intermediate in the synthesis of Deucravacitinib, an inhibitor of tyrosine kinase 2 (TYK2) for treating psoriasis. google.com In such syntheses, the aniline's amino group is typically acylated or used in coupling reactions to connect different parts of the final molecule. Given its structural similarity, 4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline serves as a valuable precursor for analogous advanced organic molecules where the specific substitution pattern is desired.

Scaffold Diversification through Peripheral Functionalization

The core structure of this compound can be systematically modified at its peripheral positions to generate libraries of related compounds. This process, known as scaffold diversification, is fundamental to drug discovery and materials science for optimizing properties.

The molecule offers several sites for the introduction of new functional groups:

The Aniline Amino Group: This is the most reactive site for functionalization. It readily undergoes N-acylation with various acid chlorides or anhydrides to form amides, and N-alkylation with alkyl halides. mdpi.comresearchgate.net It can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, cyano, hydroxyl) onto the aromatic ring via Sandmeyer-type reactions.

The Aniline Aromatic Ring: The amino group is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for the introduction of functional groups such as halogens, nitro groups, or sulfonic acids at the positions ortho to the amine.

The Triazole Ring: The N1 position is blocked by the ethyl group. The C5 position of the 1,2,4-triazole ring possesses a C-H bond that could potentially be functionalized, for instance, through metallation followed by reaction with an electrophile, although this is generally more challenging than functionalizing the aniline ring.

A summary of common functionalization reactions is presented in the table below.

| Scaffold Position | Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Aniline N-H | Acylation | Acid Chloride (R-COCl), Base | Amide (-NHCOR) |

| Aniline N-H | Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine (-NHR) |

| Aniline Ring (ortho) | Halogenation | Br₂, Acetic Acid | Bromo (-Br) |

| Aniline Ring (ortho) | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

The creation of analogue libraries from this compound is a systematic process leveraging the functionalization strategies mentioned above. A common approach involves using the parent molecule as a common intermediate and performing parallel reactions to introduce diversity.

For example, a library of amide derivatives can be synthesized by reacting the starting aniline with a diverse collection of carboxylic acid chlorides in a multi-well plate format. mdpi.com Similarly, a library targeting the aniline ring could be generated by first performing an electrophilic substitution (e.g., bromination) and then using the resulting substituted aniline as a new platform for further diversification at the amino group. The synthesis of aniline analogs with various secondary amine fragments is a common strategy in the development of small-molecule targeted antitumor drugs. clausiuspress.com These systematic approaches allow for the rapid exploration of the chemical space around the core scaffold to identify molecules with optimized biological activity or material properties.

Future Directions in Research on 4 1 Ethyl 1h 1,2,4 Triazol 3 Yl Aniline

Development of Novel and Greener Synthetic Routes